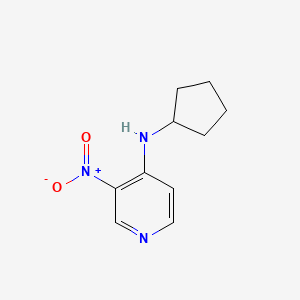N-Cyclopentyl-3-nitro-4-pyridinamine
CAS No.: 380605-48-1
Cat. No.: VC18655543
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 380605-48-1 |
|---|---|
| Molecular Formula | C10H13N3O2 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | N-cyclopentyl-3-nitropyridin-4-amine |
| Standard InChI | InChI=1S/C10H13N3O2/c14-13(15)10-7-11-6-5-9(10)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12) |
| Standard InChI Key | ZKCXLKMWXWKDMG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The molecular formula of N-Cyclopentyl-3-nitro-4-pyridinamine is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol. The pyridine core (C₅H₅N) is functionalized at position 4 with a cyclopentylamine group (-NH-C₅H₉) and at position 3 with a nitro group (-NO₂). The nitro group’s electron-withdrawing nature and the amine’s electron-donating effects create a polarized electronic environment, influencing the compound’s reactivity and intermolecular interactions .
Key Structural Features:
-
Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, providing a planar geometry and π-conjugation.
-
Nitro Group (-NO₂): Introduces strong electron-withdrawing effects, directing electrophilic substitution reactions to specific ring positions.
-
Cyclopentylamine Moiety: A five-membered aliphatic ring attached via an amine linkage, contributing steric bulk and modulating solubility .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 207.23 g/mol |
| XLogP3 | 2.1 (estimated) |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 4 (N from pyridine, NO₂) |
| Topological Polar Surface Area | 88.7 Ų |
These properties suggest moderate lipophilicity and significant polarity, impacting solubility in organic solvents and aqueous media .
Synthetic Pathways and Methodologies
While no direct synthesis of N-Cyclopentyl-3-nitro-4-pyridinamine is documented, analogous nitro-pyridine derivatives are synthesized through electrophilic substitution or transition-metal-catalyzed coupling reactions. A plausible route involves:
Step 1: Nitration of 4-Cyclopentylaminopyridine
4-Cyclopentylaminopyridine undergoes nitration using a mixture of concentrated nitric and sulfuric acids. The nitro group preferentially substitutes at position 3 due to the amine’s directing effects .
Step 2: Purification and Characterization
The crude product is purified via recrystallization or column chromatography. Structural confirmation employs techniques such as ¹H/¹³C NMR, IR spectroscopy (nitro stretch: ~1520–1350 cm⁻¹), and mass spectrometry .
Table 2: Comparative Synthesis Data for Nitropyridine Derivatives
| Compound | Method | Yield (%) | Reference |
|---|---|---|---|
| 4-Amino-3-nitropyridine | Electrochemical reduction | 92 | |
| N-Cyclopentyl-4-methyl-3-nitrobenzamide | Amidation + nitration | 85 |
Physicochemical Properties and Stability
Solubility and Thermal Behavior
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to nitro and amine functionalities. Limited solubility in water (<1 mg/mL at 25°C) .
-
Melting Point: Estimated 145–155°C based on analogs like N,N-dimethyl-4-pyridinamine (110–113°C) .
-
Stability: Stable under ambient conditions but sensitive to strong reducing agents (e.g., catalytic hydrogenation converts -NO₂ to -NH₂) .
Table 3: Thermal Properties of Related Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|
| N,N-Dimethyl-4-pyridinamine | 110–113 | 162 (50 mmHg) |
| N-Cyclopentyl-4-methyl-3-nitrobenzamide | N/A | 403.9 |
Reactivity and Functionalization
The nitro group serves as a precursor for further transformations:
-
Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) or electrochemical reduction yields 3-amino-4-cyclopentylaminopyridine, a valuable intermediate for pharmaceuticals .
-
Nucleophilic Aromatic Substitution: The nitro group activates the pyridine ring for displacement reactions at positions 2 and 6, enabling the introduction of halides or alkoxy groups .
Electrochemical Reduction Example
In a method adapted from patent CN1115755A, 3-nitropyridine derivatives are reduced in acidic media to form 3-aminopyridines. For N-Cyclopentyl-3-nitro-4-pyridinamine, this process would proceed as:
This reaction achieves >90% yield under optimized conditions (graphite electrodes, 60°C) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume